(1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one
Description
Arglabin (C₁₅H₁₈O₃) is a guaianolide-class sesquiterpene lactone first isolated from Artemisia glabella and Artemisia myriantha . Its structure features a 5,7,5-tricyclic ring system with five contiguous stereocenters, an α,β-unsaturated γ-lactone, and an epoxide group (Fig. 1) . Key pharmacological activities include:
- Anticancer: Inhibits farnesyl transferase, blocking RAS oncogene activation, and downregulates mTOR/PI3K/Akt signaling .
- Anti-inflammatory: Suppresses NLRP3 inflammasome activity, reducing IL-1β, IL-18, and TNF-α production .
- Immunomodulation: Enhances T-cell proliferation and macrophage phagocytosis .
It is clinically used in Kazakhstan for breast, lung, and ovarian cancers .
Structure
2D Structure
3D Structure
Properties
CAS No. |
84692-91-1 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one |
InChI |
InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11-,12-,14-,15+/m0/s1 |
InChI Key |
UVJYAKBJSGRTHA-ZCRGAIPPSA-N |
Isomeric SMILES |
CC1=CC[C@@]23[C@@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4 |
Canonical SMILES |
CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-Arglabin, Arglabin |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Micheliolide
The first step involves epoxidizing micheliolide at the 1,10-position using oxidizing agents. Key reagents and conditions include:
| Epoxidation Reagent | Solvent System | Temperature | Yield |
|---|---|---|---|
| m-Chloroperoxybenzoic acid | Dichloromethane/Chloroform | 0–25°C | 60–70% |
| Hydrogen peroxide/vanadium | Dichloromethane/t-butanol | 25°C | 55–65% |
| Sodium bromate/sulfuric acid | Acetonitrile/water | 0°C | 50–58% |
The reaction mechanism proceeds via electrophilic addition, where the peracid reagent delivers an oxygen atom to the double bond, forming the epoxide. Steric hindrance around the 1,10-position necessitates precise stoichiometry to avoid side reactions.
Dehydration of 1,10-Epoxy Micheliolide
The second step involves eliminating the 4-hydroxy and 3-hydrogen groups to form the exocyclic methylene moiety characteristic of arglabin. Dehydration agents such as thionyl chloride ($$ \text{SOCl}2 $$) or phosphoryl chloride ($$ \text{POCl}3 $$) in pyridine are employed:
- Dissolve 1,10-epoxy micheliolide (100 mg, 0.38 mmol) in pyridine at 0°C.
- Add $$ \text{POCl}_3 $$ (0.09 mL, 0.95 mmol) dropwise and stir for 2.5 hours.
- Quench with saturated $$ \text{NaHCO}_3 $$, extract with ethyl acetate, and purify via silica gel chromatography.
- Yield: 27.8 mg (28%).
This step is highly sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis of the lactone ring.
Isolation from Natural Sources
While synthetic routes dominate industrial production, arglabin is also isolated from Artemisia glabella and A. myiantha. The process involves:
- Extraction : Chloroform or methanol extraction of aerial plant parts.
- Chromatography : Fractionation using silica gel or HPLC to isolate arglabin.
- Crystallization : Recrystallization from hexane/ethyl acetate mixtures.
Natural isolation yields approximately 0.02–0.05% by dry weight, making it economically unviable for large-scale production compared to synthesis.
Mechanistic and Stereochemical Considerations
Epoxide Formation
The stereoselectivity of the 1,10-epoxide is critical for biological activity. Molecular modeling studies suggest that micheliolide’s bicyclic structure directs the peracid to approach from the less hindered face, favoring the correct stereoisomer. Incorrect epoxide configuration reduces farnesyl transferase inhibition by 90%.
Dehydration Dynamics
The elimination reaction follows an E1cb mechanism:
- Deprotonation at C3 by pyridine.
- Formation of a conjugated base intermediate.
- Elimination of the 4-hydroxy group as water.
The exocyclic methylene’s conjugation with the lactone carbonyl stabilizes the final product, as confirmed by UV-Vis spectroscopy ($$ \lambda_{\text{max}} = 204 \, \text{nm} $$).
Industrial Challenges and Optimizations
Low Yields in Dehydration
The 28% yield in the dehydration step stems from:
- Side reactions : Lactone ring opening under acidic conditions.
- Purification losses : Silica gel chromatography removes polar byproducts.
Mitigation Strategies :
- Use of milder dehydrating agents (e.g., $$ \text{MsCl} $$) in dichloroethane.
- Catalytic amounts of DMAP to accelerate elimination.
Solvent Toxicity
Chloroform and pyridine pose environmental and safety risks. Alternatives like 2-MeTHF and cyclopentyl methyl ether (CPME) are being explored for greener synthesis.
Comparative Analysis of Preparation Methods
| Parameter | Chemical Synthesis | Natural Isolation |
|---|---|---|
| Yield | 25–30% (over two steps) | 0.02–0.05% |
| Scalability | Suitable for kilogram-scale | Limited by plant biomass |
| Purity | >95% after chromatography | 80–90% (requires recrystallization) |
| Cost | High (reagents, purification) | Very high (cultivation, extraction) |
Emerging Methodologies
Biocatalytic Approaches
Recent studies explore enzymatic epoxidation using cytochrome P450 monooxygenases, which could improve stereoselectivity and reduce waste.
Flow Chemistry
Microreactor systems enable precise control over reaction parameters, potentially increasing dehydration yields to 40–50%.
Chemical Reactions Analysis
Arglabin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions include derivatives with enhanced biological activity, such as more hydrophilic forms that exhibit increased antitumor activity .
Scientific Research Applications
Arglabin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying sesquiterpene lactones . In biology, arglabin has been shown to inhibit the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome, reducing the production of proinflammatory cytokines like interleukin-1β and interleukin-18 . In medicine, arglabin and its derivatives have demonstrated antitumor, cytotoxic, antibacterial, and antifungal activities . The compound has also been explored for its potential to attenuate the inflammasome-induced acute respiratory distress syndrome and cytokine storm associated with COVID-19 .
Mechanism of Action
Arglabin exerts its effects by inhibiting farnesyl transferase, which prevents the post-translational modification of proteins involved in cell signaling pathways . This inhibition disrupts the function of proteins like Ras, which play a crucial role in cell proliferation and survival . Additionally, arglabin induces mitochondrial apoptosis and downregulates the mTOR/PI3K/Akt signaling pathway, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Key Differences:
- Structural Diversity: Arglabin’s tricyclic system contrasts with artemisinin’s endoperoxide bridge and parthenolide’s germacranolide skeleton .
- Mechanisms: Arglabin uniquely inhibits farnesyl transferase and NLRP3, while parthenolide targets NF-κB, and artemisinin relies on peroxide-mediated radical formation .
Anticancer Efficacy and Mechanisms
Notable Findings:
- Arglabin’s derivatives (e.g., bromo/chloro moieties at C3/C4) exhibit enhanced cytotoxicity, surpassing parthenolide in some models .
Anti-inflammatory Activity
Key Contrasts:
- Arglabin uniquely promotes autophagy to degrade NLRP3 components, while parthenolide directly inhibits NF-κB .
- Alantolactone’s anti-inflammatory effects are less specific, targeting multiple pathways .
Toxicity and Solubility Profiles
Q & A
Q. How to reconcile conflicting data on Arglabin’s cytotoxicity in normal vs. cancer cells?
- Methodological Answer : Compare mitochondrial metabolism (MTT assay) and apoptosis markers (Annexin V/PI) in primary vs. transformed cells. Use RNA interference to silence pro-survival genes (e.g., Bcl-2) and assess Arglabin’s selectivity .
Data Analysis & Interpretation
Q. What statistical approaches are optimal for dose-dependent studies of Arglabin?
Q. How to validate Arglabin’s immunomodulatory effects in clinical trial data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
